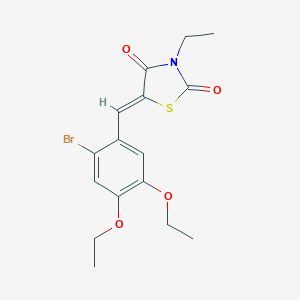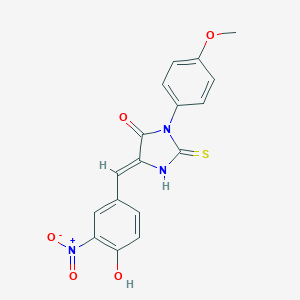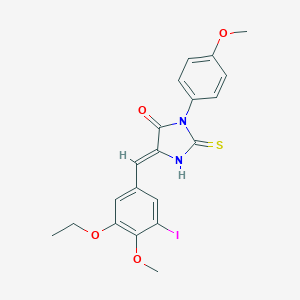![molecular formula C20H17BrN2O6S2 B307097 4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B307097.png)
4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of 4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate involves the inhibition of various enzymes and proteins in the target cells. It has been shown to inhibit the activity of topoisomerase I and II, which are essential enzymes for DNA replication and repair. The compound also inhibits the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
The compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines. The compound has been shown to have a low toxicity profile, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. However, the compound is highly reactive and requires careful handling to avoid degradation.
Zukünftige Richtungen
There are several future directions for the research on 4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate. One potential direction is the development of new drugs based on the compound for the treatment of cancer and other diseases. Another potential direction is the development of new pesticides based on the compound for use in agriculture. Additionally, further research is needed to understand the mechanism of action of the compound and its potential side effects.
Synthesemethoden
The synthesis of 4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate involves several steps. One of the commonly used methods involves the reaction of 2-bromo-6-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4,5-dimethylthiazole to form the intermediate compound. The intermediate compound is then reacted with acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential application in medicine. It has been found to exhibit potent antitumor activity by inhibiting the growth of cancer cells. It has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been studied for its potential application in agriculture as a pesticide.
Eigenschaften
Produktname |
4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-bromo-6-methoxyphenyl 4-methylbenzenesulfonate |
|---|---|
Molekularformel |
C20H17BrN2O6S2 |
Molekulargewicht |
525.4 g/mol |
IUPAC-Name |
[4-[(Z)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromo-6-methoxyphenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H17BrN2O6S2/c1-11-4-6-14(7-5-11)31(26,27)29-18-15(21)8-13(9-16(18)28-3)10-17-19(25)23-20(30-17)22-12(2)24/h4-10H,1-3H3,(H,22,23,24,25)/b17-10- |
InChI-Schlüssel |
WLHPOSAIKMOQKS-YVLHZVERSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)/C=C\3/C(=O)N=C(S3)NC(=O)C)OC |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)C=C3C(=O)N=C(S3)NC(=O)C)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)C=C3C(=O)N=C(S3)NC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(6-Bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307014.png)

![(2-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B307016.png)
![3-({5-[5-Bromo-2-(carboxymethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B307017.png)



![(5Z)-3-(4-methoxyphenyl)-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B307022.png)


![3-{[5-(3-Bromo-4,5-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B307026.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307027.png)
![5-[4-(Diethylamino)-2-methoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B307028.png)
![3-Ethyl-5-[(5-{2-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B307035.png)